2-(5-Bromo-2-methylphenyl)-[1,3]dioxolane
Overview
Description
“2-(5-Bromo-2-methylphenyl)-[1,3]dioxolane” is a cyclic organic compound that contains a dioxolane ring. It has a molecular weight of 243.1 . The compound is typically stored at temperatures between 2-8°C and is available in liquid form .
Molecular Structure Analysis
The InChI code for this compound is1S/C10H11BrO2/c1-7-2-3-9(11)8(6-7)10-12-4-5-13-10/h2-3,6,10H,4-5H2,1H3
. This code represents the compound’s molecular structure. Physical and Chemical Properties Analysis
This compound has a molecular weight of 243.1 . It’s a liquid at room temperature and should be stored at 2-8°C . Unfortunately, other specific physical and chemical properties like boiling point, melting point, and density were not found in the sources I retrieved.Scientific Research Applications
Chemical Structure and Reactivity
2-(5-Bromo-2-methylphenyl)-[1,3]dioxolane is a compound that participates in various chemical reactions, showcasing its reactivity and potential applications in the synthesis of complex molecules. For instance, studies have demonstrated its use in ring-opening reactions, highlighting its stereospecificity and the influence of weak hydrogen bonding and van der Waals interactions on its conformational properties (Clegg et al., 1995).
Synthesis and Polymerization
The compound has shown utility in the synthesis and polymerization of certain dioxolanones, indicating its role in material science and polymer chemistry. Specifically, its involvement in the condensation and polymerization processes demonstrates its versatility in creating new polymeric materials with potential applications in various industrial and research fields (Zeuner et al., 1995).
Nucleophilic Substitution Reactions
The capability of this compound to undergo nucleophilic substitution reactions has been explored, further underlining its potential in synthetic organic chemistry. Such reactions facilitate the synthesis of diverse organic compounds, which can have implications in developing new drugs, agrochemicals, and other value-added chemicals (Aneja & Davies, 1974).
Catalysis and Cross-Coupling Reactions
In catalysis, derivatives of this compound have been utilized as ligands in palladium-catalyzed Suzuki cross-coupling reactions. This application showcases its role in facilitating the formation of biaryl compounds, a crucial step in the synthesis of many pharmaceuticals and organic materials (Bei et al., 1999).
Nanoparticle Formation and Fluorescence
The compound's derivatives have been involved in the formation of nanoparticles, demonstrating its potential in nanotechnology and materials science. Such applications are significant for the development of new materials with unique properties, including enhanced fluorescence and stability, which could be useful in sensors, imaging, and other technological advancements (Fischer et al., 2013).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it’s harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing its dust/fume/gas/mist/vapors/spray and using it only outdoors or in a well-ventilated area .
Mechanism of Action
Biochemical Pathways
Without specific knowledge of the compound’s targets, it’s difficult to predict the exact biochemical pathways that 2-(5-Bromo-2-methylphenyl)-[1,3]dioxolane might affect
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown . Given the compound’s structure, it may interact with a variety of cellular targets, leading to diverse potential effects.
Properties
IUPAC Name |
2-(5-bromo-2-methylphenyl)-1,3-dioxolane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO2/c1-7-2-3-8(11)6-9(7)10-12-4-5-13-10/h2-3,6,10H,4-5H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJGFWRSTEUSTNL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Br)C2OCCO2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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